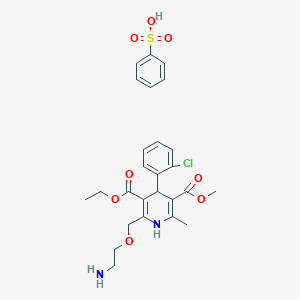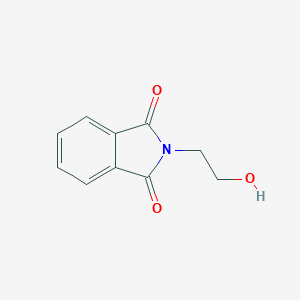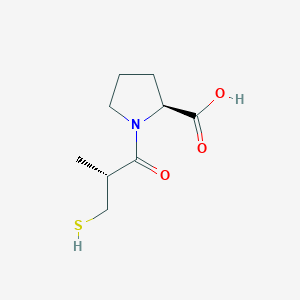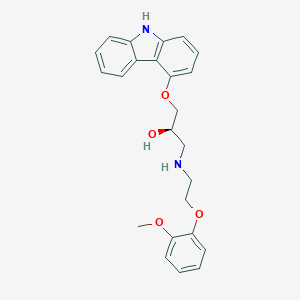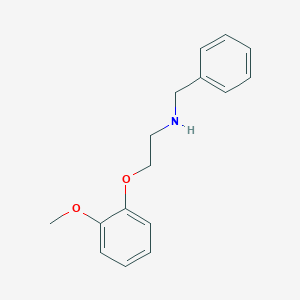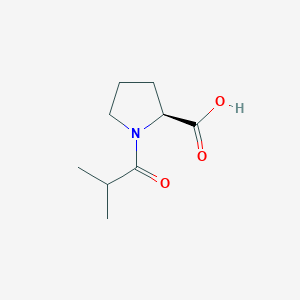
(S)-Carvedilol
Overview
Description
Carvedilol, also known as (S)-Carvedilol, is a non-selective beta-blocker and alpha-1 blocker drug used to treat hypertension and other cardiovascular diseases. It is a racemic mixture of two enantiomers, (S)- and (R)-carvedilol, with the (S)-enantiomer being the more active form. Carvedilol is widely used in the treatment of hypertension, congestive heart failure, and other cardiovascular diseases due to its ability to block the action of certain hormones in the body. Carvedilol works by blocking the action of certain hormones, such as epinephrine and norepinephrine, which are involved in the regulation of blood pressure and heart rate.
Scientific Research Applications
Heart Failure Management
(S)-Carvedilol is widely recognized for its role in the management of heart failure (HF). It is a third-generation β-blocker that offers non-selective β- and α1-adrenoreceptor antagonism properties, along with multiple cardioprotective effects beneficial in HF management across all stages, including HF in dialysis patients .
Pharmacokinetics and Pharmacodynamics
Research has been conducted to understand the pharmacokinetics and pharmacodynamics of (S)-Carvedilol, particularly in relation to CYP2D6 polymorphisms and their effects on drug metabolism, heart rate reduction, and blood pressure regulation .
Chiral High-Performance Liquid Chromatography (HPLC)
A chiral HPLC method has been developed for the quantification of (S)-Carvedilol in Active Pharmaceutical Ingredients (API) and marketed tablet formulations, highlighting its importance in ensuring the quality and efficacy of pharmaceutical products .
Extraction Efficiency Studies
Studies have been conducted to determine the extraction efficiency yields of (S)-Carvedilol using different polymeric phases, which is crucial for analytical methods in pharmaceutical research .
Population Pharmacokinetics
Population pharmacokinetic studies have been performed to evaluate the behavior of (S)-Carvedilol in patients with chronic heart failure, providing insights into dosage optimization and therapeutic monitoring .
Potential Therapy for Alzheimer’s Disease
(S)-Carvedilol has been identified as a potential new therapy for Alzheimer’s disease due to its pharmacological properties. In vitro studies have shown that S-carvedilol has a significantly higher affinity for adrenergic ß-receptors compared to R-carvedilol .
Cardiovascular Properties Assessment
The cardiovascular properties of carvedilol have been extensively assessed in vivo, including its effects on heart rate, blood pressure regulation, and short-term blood pressure variability (BPV), which are critical parameters in cardiovascular research .
Mechanism of Action
Mode of Action
(S)-Carvedilol interacts with its targets by binding to the adrenergic receptors . This binding inhibits the action of adrenaline and noradrenaline, hormones that increase heart rate and blood pressure. As a result, the heart rate slows down, and the blood pressure decreases .
Biochemical Pathways
The action of (S)-Carvedilol affects several biochemical pathways. Primarily, it impacts the adrenergic signaling pathway . By blocking the adrenergic receptors, (S)-Carvedilol prevents the normal signaling process that leads to increased heart rate and blood pressure .
Pharmacokinetics
The pharmacokinetics of (S)-Carvedilol involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . After oral administration, it is absorbed into the bloodstream. It is then distributed throughout the body, primarily binding to adrenergic receptors in the heart and blood vessels. (S)-Carvedilol is metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of (S)-Carvedilol’s action include a decrease in heart rate and blood pressure . This results in reduced workload on the heart, improving symptoms of conditions like heart failure and hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-Carvedilol. Factors such as diet, lifestyle, and co-existing medical conditions can affect how the body absorbs and metabolizes the drug . For example, a high-fat meal may increase the absorption of (S)-Carvedilol, potentially altering its effects .
properties
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241749 | |
| Record name | (S)-Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Carvedilol | |
CAS RN |
95094-00-1 | |
| Record name | (-)-Carvedilol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95094-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carvedilol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095094001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARVEDILOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW13D96IND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






